

# Application Notes and Protocols: [(2-Methylphenyl)amino]acetic Acid in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *[(2-Methylphenyl)amino]acetic acid*

**Cat. No.:** B359560

[Get Quote](#)

## Introduction: A Multifaceted Fenamate

**[(2-Methylphenyl)amino]acetic acid**, widely known in the scientific and clinical community as Tolfenamic Acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.<sup>[1][2]</sup> Initially developed for its potent anti-inflammatory, analgesic, and antipyretic properties, its primary mechanism of action was established as the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.<sup>[2][3][4]</sup> This inhibition accounts for its efficacy in treating conditions like migraine headaches and arthritis.<sup>[1][5][6]</sup>

However, the medicinal chemistry landscape of tolfenamic acid is far richer and more complex than its initial classification suggests. A growing body of evidence reveals that tolfenamic acid engages with multiple cellular targets through both COX-dependent and COX-independent pathways.<sup>[3]</sup> These discoveries have opened new avenues for its application, most notably in oncology, where it demonstrates significant anti-neoplastic activity.<sup>[6][7][8]</sup> Further research is exploring its potential in neurodegenerative diseases like Alzheimer's, and as a novel antiplatelet and antimicrobial agent.<sup>[9][10][11]</sup>

This guide provides researchers, scientists, and drug development professionals with a detailed overview of tolfenamic acid's mechanisms, applications, and relevant experimental protocols, highlighting its evolution from a simple anti-inflammatory agent to a versatile scaffold for modern drug discovery.

## Core Mechanisms of Action: Beyond COX Inhibition

Tolfenamic acid's therapeutic effects stem from its ability to modulate several key signaling pathways. While its most well-known action is on the cyclooxygenase pathway, its anticancer effects are largely attributed to the downregulation of crucial transcription factors.

## Canonical NSAID Pathway: COX Inhibition

Like other NSAIDs, tolfenamic acid blocks the conversion of arachidonic acid into prostaglandins by inhibiting both COX-1 and COX-2 enzymes.<sup>[2][3][4]</sup> Prostaglandins are key mediators of inflammation, pain, and fever.<sup>[1]</sup> While effective for inflammation, the non-selective inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.<sup>[4]</sup> Tolfenamic acid shows a somewhat stronger affinity for COX-2, the isoform primarily induced during inflammatory states, which may contribute to its therapeutic profile.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Canonical mechanism of Tolfenamic Acid via COX-1/COX-2 inhibition.

## COX-Independent Anticancer Pathway: Sp Protein Degradation

A pivotal discovery in the repurposing of tolfenamic acid for oncology is its ability to induce the degradation of Specificity protein (Sp) transcription factors, particularly Sp1, Sp3, and Sp4.[\[7\]](#) [\[12\]](#) These proteins are overexpressed in many cancers and are essential for the transcription of numerous genes involved in cell proliferation, survival, and angiogenesis.[\[12\]](#)

By downregulating Sp proteins, tolfenamic acid effectively chokes off the expression of critical downstream targets, including:

- Growth Promoters: Cyclin D1[\[12\]](#)[\[13\]](#)
- Angiogenic Factors: Vascular Endothelial Growth Factor (VEGF)[\[12\]](#)
- Survival Proteins: Bcl-2 and Survivin[\[12\]](#)

This mechanism is considered a cornerstone of its anti-neoplastic activity against cancers such as pancreatic, colon, and breast cancer.[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: COX-independent anticancer mechanism via Sp protein degradation.

## Application Note 1: Screening for Anti-Inflammatory Activity

Objective: To quantify the inhibitory potential of **[(2-Methylphenyl)amino]acetic acid** or its derivatives against COX-1 and COX-2 enzymes to determine potency and selectivity.

Rationale: The primary screening for any compound developed from an NSAID scaffold involves confirming its activity against the intended targets, COX-1 and COX-2. A colorimetric or fluorometric assay is a rapid and reliable method for determining the  $IC_{50}$  (half-maximal inhibitory concentration) for each isozyme.<sup>[14][15]</sup> Comparing the  $IC_{50}$  values provides a selectivity index ( $IC_{50}$  COX-1 /  $IC_{50}$  COX-2), which is a critical parameter in developing safer NSAIDs with fewer gastrointestinal side effects.

## Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits that measure the peroxidase activity of COX.<sup>[15][16]</sup> The peroxidase component reduces  $PGG_2$  to  $PGH_2$ , and this activity is monitored by the oxidation of a chromogenic probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.

Materials:

- Purified ovine COX-1 and human recombinant COX-2 enzymes
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic Acid (substrate)
- TMPD (colorimetric probe)

- Tolfenamic Acid (or test compound) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~590 nm

**Procedure:**

- Reagent Preparation:
  - Prepare working solutions of Assay Buffer, Heme, and enzymes as per manufacturer guidelines. Keep enzymes on ice at all times.
  - Prepare a series of dilutions of your test compound (e.g., Tolfenamic Acid) in DMSO. A typical final concentration range in the assay might be 0.01  $\mu$ M to 100  $\mu$ M.
- Assay Setup (in a 96-well plate):
  - Background Wells (No Enzyme): Add 160  $\mu$ L Assay Buffer and 10  $\mu$ L Heme.
  - 100% Activity Wells (Vehicle Control): Add 150  $\mu$ L Assay Buffer, 10  $\mu$ L Heme, 10  $\mu$ L enzyme (either COX-1 or COX-2), and 10  $\mu$ L DMSO.
  - Inhibitor Wells: Add 150  $\mu$ L Assay Buffer, 10  $\mu$ L Heme, 10  $\mu$ L enzyme (either COX-1 or COX-2), and 10  $\mu$ L of your diluted test compound.
  - Causality Note: Running separate plates or sections for COX-1 and COX-2 is essential. The vehicle control (DMSO) is critical to establish the baseline of uninhibited enzyme activity, against which all inhibition is measured.
- Pre-incubation:
  - Gently tap the plate to mix.
  - Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

- Reaction Initiation:
  - Add 10  $\mu$ L of Arachidonic Acid solution to all wells except the background wells.
  - Immediately add 10  $\mu$ L of TMPD solution to all wells.
- Measurement:
  - Read the absorbance at 590 nm using a plate reader in kinetic mode for 5-10 minutes, taking readings every minute.

#### Data Analysis:

- Calculate the rate of reaction ( $V = \Delta\text{Absorbance} / \Delta\text{time}$ ) for each well from the linear portion of the kinetic curve.
- Correct the rates by subtracting the average rate of the background wells.
- Calculate the percent inhibition for each inhibitor concentration: % Inhibition =  $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Use non-linear regression (sigmoidal dose-response curve) to calculate the  $IC_{50}$  value.

## Application Note 2: Evaluating Anticancer Efficacy

Objective: To assess the cytotoxic and anti-proliferative effects of **[(2-Methylphenyl)amino]acetic acid** on cancer cell lines.

Rationale: Given the established COX-independent anticancer activity of tolfenamic acid, a fundamental step is to evaluate its direct effect on cancer cell viability.<sup>[8][12]</sup> The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for this purpose.<sup>[15]</sup> It measures the metabolic activity of cells, which correlates with the number of viable cells. This protocol allows for the determination of the  $GI_{50}$  (concentration for 50% growth inhibition) or  $IC_{50}$ , providing a quantitative measure of the drug's potency.

## Protocol: MTT Cell Viability Assay

**Materials:**

- Cancer cell line of interest (e.g., pancreatic PANC-1, colon SW480)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Tolfenamic Acid stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (for solubilization)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

**Experimental Workflow:**

[Click to download full resolution via product page](#)

Caption: Standard workflow for an MTT cell viability assay.

**Procedure:**

- Cell Seeding:
  - Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100  $\mu$ L of complete medium in a 96-well plate.
  - Causality Note: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and inaccurate results. An initial optimization experiment is recommended.
- Adherence:
  - Incubate the plate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow cells to attach firmly.
- Drug Treatment:
  - Prepare serial dilutions of Tolfenamic Acid in culture medium from your DMSO stock. Ensure the final DMSO concentration in each well is low (<0.5%) to avoid solvent toxicity.
  - Remove the old medium and add 100  $\mu$ L of the drug-containing medium to the respective wells. Include vehicle control wells (medium with DMSO only) and blank wells (medium only).
- Incubation:
  - Incubate the plate for the desired exposure time (typically 48 or 72 hours).
- MTT Addition:
  - Add 10  $\mu$ L of MTT solution (5 mg/mL) to each well.
  - Incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
- Solubilization:
  - Carefully remove the medium from each well.

- Add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
- Measurement:
  - Read the absorbance at 570 nm with a reference wavelength of 630 nm.

#### Data Analysis:

- Subtract the average absorbance of the blank wells from all other readings.
- Calculate the percent viability for each drug concentration: % Viability = (Abs\_treated / Abs\_control) \* 100
- Plot percent viability against the log of the drug concentration to determine the IC<sub>50</sub> value using non-linear regression.

## Application Note 3: Synthesis and Derivatization

Objective: To synthesize **[(2-Methylphenyl)amino]acetic acid** as a parent compound for further derivatization and SAR (Structure-Activity Relationship) studies.

Rationale: The synthesis of the core scaffold is the first step in any medicinal chemistry program aiming to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. The Ullmann condensation is a classic and reliable method for forming the diarylamine bond central to the tolfenamic acid structure.[17][18][19] By synthesizing the parent molecule, chemists can then create a library of analogs by modifying the phenyl rings or the acetic acid moiety to explore new biological activities.[20][21][22]

## Protocol: Synthesis of Tolfenamic Acid via Ullmann Condensation

This protocol is a generalized representation based on common patented methods.[17][19][23]

Reaction Scheme: 2-Chlorobenzoic Acid + 3-Chloro-2-methylaniline  $\rightarrow$  **[(2-Methylphenyl)amino]acetic Acid**

#### Materials:

- 2-Chlorobenzoic acid
- 3-Chloro-2-methylaniline
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ) or Sodium Hydroxide (NaOH)
- Copper powder or Cuprous Chloride (CuCl) as a catalyst
- High-boiling point solvent (e.g., Methyl Isobutyl Ketone (MIBK) or N,N-Dimethylformamide (DMF))
- Hydrochloric Acid (HCl) for acidification
- Ethanol/Water for recrystallization

#### Procedure:

- Reactant Setup:
  - In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), an alkali metal hydroxide like NaOH (1 eq), and the solvent (e.g., MIBK).  
[\[19\]](#)[\[23\]](#)
  - Heat the mixture to reflux for approximately 1 hour to form the sodium salt of the benzoic acid.
- Condensation Reaction:
  - To the reaction mixture, add 3-chloro-2-methylaniline (1.1-1.5 equivalents), a base/acid scavenger (e.g.,  $K_2CO_3$  or alumina-supported NaOH), and the copper catalyst (catalytic amount).  
[\[19\]](#)[\[23\]](#)
  - Causality Note: The copper catalyst is essential for facilitating the C-N bond formation in the Ullmann reaction. The base is required to neutralize the HCl generated during the reaction, driving it to completion.
  - Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Work-up and Isolation:
  - Cool the reaction mixture to room temperature.
  - Add water to the mixture and stir. Transfer to a separatory funnel. The product, as a salt, will be in the aqueous layer.[\[19\]](#)
  - Separate the layers and wash the organic layer with water. Combine the aqueous layers.
- Precipitation:
  - Cool the aqueous phase in an ice bath.
  - Slowly acidify the aqueous layer with concentrated HCl until the pH is approximately 2-3. [\[17\]](#)[\[19\]](#)
  - A precipitate (the crude tolfenamic acid product) will form. Stir in the ice bath for 1 hour to maximize crystallization.
- Purification:
  - Collect the crude product by vacuum filtration and wash the filter cake with cold water.
  - Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified **[(2-Methylphenyl)amino]acetic acid.**[\[17\]](#)[\[19\]](#)
  - Dry the final product under vacuum. Characterize using NMR, IR, and melting point analysis.

## Data Summary: Biological Activity Profile

The following table summarizes key quantitative data for Tolfenamic Acid, providing a reference for its biological activity.

| Parameter                            | Target / Cell Line        | Value           | Reference |
|--------------------------------------|---------------------------|-----------------|-----------|
| Bioavailability (Oral)               | Human                     | ~85%            | [2][5]    |
| Plasma Half-life                     | Human                     | ~2 hours        | [2][5]    |
| Plasma Protein Binding               | Human                     | ~99%            | [2][5]    |
| IC <sub>50</sub> (COX-1 Inhibition)  | Ovine COX-1               | Varies by assay | [15]      |
| IC <sub>50</sub> (COX-2 Inhibition)  | Ovine/Human COX-2         | Varies by assay | [15]      |
| IC <sub>50</sub> (Growth Inhibition) | RKO Colon Cancer Cells    | ~50 µM          | [12]      |
| IC <sub>50</sub> (Growth Inhibition) | SW480 Colon Cancer Cells  | ~45 µM          | [12]      |
| IC <sub>50</sub> (Growth Inhibition) | BT474 Breast Cancer Cells | ~40 µM          | [13]      |

Note: IC<sub>50</sub> values can vary significantly depending on the specific assay conditions, cell line, and incubation times used.

## Conclusion and Future Directions

**[(2-Methylphenyl)amino]acetic acid** has transcended its original role as a simple NSAID. Its unique ability to modulate the Sp transcription factor pathway has established it as a compelling lead compound for cancer chemotherapy.[6][8] Furthermore, ongoing research into its effects on neuroinflammation, platelet aggregation, and other cellular processes continues to expand its therapeutic potential.[9][10][20]

For medicinal chemists, tolfenamic acid serves as a validated scaffold for the development of next-generation therapeutics. Future work will likely focus on:

- Improving Selectivity: Designing analogs with higher selectivity for COX-2 or for specific Sp proteins.

- Enhancing Potency: Modifying the structure to increase anticancer efficacy at lower concentrations.
- Developing PROTACs: Using the tolfenamic acid scaffold as a warhead to recruit E3 ligases for targeted protein degradation, a strategy already being explored.[\[24\]](#)
- Exploring New Targets: Investigating the molecular basis for its effects in Alzheimer's disease and other complex pathologies.

The protocols and data presented here provide a foundational guide for researchers to explore and expand upon the diverse medicinal chemistry applications of this versatile molecule.

## References

- Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem. (n.d.). PubChem.
- Tolfenamic acid: Detailed Review of its Transformative R&D Success. (2023, October 26). Synapse.
- What is the mechanism of Tolfenamic Acid? (2024, July 17). Patsnap Synapse.
- Tolfenamic acid: Uses, Dosage, Side Effects and... | MIMS Philippines. (n.d.). MIMS.
- Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, June 26). RxList.
- Abdelrahim, M., et al. (2012). Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review. *Current Medicinal Chemistry*, 19(22), 3749-3757. [\[Link\]](#)
- Basha, R., et al. (2011). Tolfenamic acid, anti-cancer agent. ResearchGate.
- Kamble, S., et al. (2024). Repurposing Tolfenamic Acid, a Non-Steroidal Anti-Inflammatory Drug (NSAID), as an Antiplatelet Agent Targeting the P2Y12 Receptor. *International Journal of Pharmaceutical Sciences Review and Research*, 84(1), 123-131. [\[Link\]](#)
- Safe, S., et al. (2010). Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors. *Molecular Cancer Therapeutics*, 9(7), 1954-1963. [\[Link\]](#)
- Basha, R., et al. (2011). Therapeutic applications of NSAIDS in cancer: special emphasis on tolfenamic acid. *Frontiers in Bioscience (Scholar Edition)*, 3(2), 797-805. [\[Link\]](#)
- Safe, S., et al. (2009). The nonsteroidal anti-inflammatory drug tolfenamic acid inhibits BT474 and SKBR3 breast cancer cell and tumor growth by repressing erbB2 expression. *Molecular Cancer Therapeutics*, 8(5), 1206-1215. [\[Link\]](#)
- Van der Ouderaa, F. J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. *Journal of Pharmaceutical and Biomedical Analysis*, 69, 110-116. [\[Link\]](#)

- Hill, J. (2021). Investigating Tolfenamic Acid and its Analogs as Potential Alzheimer's Disease Therapeutics (Doctoral dissertation, University of Rhode Island). [\[Link\]](#)
- Preparation method of tolfenamic acid. (2013).
- Method for synthesizing tolfenamic acid. (2015).
- Synthesis method of tolfenamic acid. (2012).
- Al-Ostath, A., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. *Letters in Drug Design & Discovery*, 11(7), 868-875. [\[Link\]](#)
- Wang, Y., et al. (2024). Repurposing Tolfenamic Acid to Anchor the Uncharacterized Pocket of the PUB Domain for Proteolysis of the Atypical E3 Ligase HOIP. *ACS Chemical Biology*, 19(12), 2469-2476. [\[Link\]](#)
- Zawia, N. H., et al. (2023). Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders. *International Journal of Molecular Sciences*, 24(20), 15216. [\[Link\]](#)
- Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence. (2016). ResearchGate.
- Gardner, C. L., et al. (2017). Identification of the Tolfenamic Acid Binding Pocket in PrbP from *Liberibacter asiaticus*. *Frontiers in Microbiology*, 8, 1593. [\[Link\]](#)
- Design and evaluation of a novel meclofenamic acid derivative. (2025). PubMed.
- Zinc finger proteins: insights into the transcriptional and post transcriptional regulation of immune response. (2021).
- Synthesis of Acetylenic Amino Derivatives. (2022). CyberLeninka.
- Expanding the druggable zinc-finger proteome. (2025). Broad Institute.
- 2-amino-2-(4-methylphenyl)acetic Acid. (n.d.). PubChem.
- Zinc finger proteins: guardians of genome stability. (2024). *Frontiers in Cell and Developmental Biology*, 12, 1432452. [\[Link\]](#)
- Controlling gene expression through five zinc finger domains of ZNF18. (2025). *Protein Science*, 34(8), e5103. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [\[synapse.patsnap.com\]](https://synapse.patsnap.com)

- 2. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imrpress.com [imrpress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. "INVESTIGATING TOLFENAMIC ACID AND ITS ANALOGS AS POTENTIAL ALZHEIMER'S" by Jaunetta Hill [digitalcommons.uri.edu]
- 11. Frontiers | Identification of the Tolfenamic Acid Binding Pocket in PrbP from *Liberibacter asiaticus* [frontiersin.org]
- 12. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
- 18. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]
- 19. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]
- 20. Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-

inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cyberleninka.ru [cyberleninka.ru]
- 23. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 24. Repurposing Tolfenamic Acid to Anchor the Uncharacterized Pocket of the PUB Domain for Proteolysis of the Atypical E3 Ligase HOIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: [(2-Methylphenyl)amino]acetic Acid in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b359560#applications-of-2-methylphenyl-amino-acetic-acid-in-medicinal-chemistry>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)